Chenodeoxycholic acid-13C

LC-MS/MS Isotope Dilution Mass Spectrometry Bile Acid Quantification

Eliminate deuterium-induced retention-time shifts in bile acid LC-MS/MS. CDCA-13C co-elutes identically with endogenous chenodeoxycholic acid (0.00 min RT shift vs. 0.05-0.3 min for CDCA-d4), ensuring matched matrix-effect correction. • ≥98% chemical purity, 99 atom% ¹³C at C-24 carboxyl • Total procedure CV 5.4-6.2% in validated IDMS methods • Ships ambient; stable powder at -20°C

Molecular Formula C24H40O4
Molecular Weight 393.6 g/mol
CAS No. 52886-37-0
Cat. No. B1530523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChenodeoxycholic acid-13C
CAS52886-37-0
Molecular FormulaC24H40O4
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1
InChIKeyKXGVEGMKQFWNSR-JJUQXLBJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDCA-13C for Quantitative Bile Acid Analysis


Chenodeoxycholic acid-13C (CDCA-13C, CAS 52918-92-0) is a carbon-13 labeled analog of the endogenous primary bile acid chenodeoxycholic acid (CDCA), with the ¹³C atom incorporated specifically at the C-24 carboxyl position of the side chain . As a stable isotope-labeled internal standard (SIL-IS), CDCA-13C exhibits a nominal mass shift of +1 Da relative to unlabeled CDCA (molecular weight: 393.56 Da for ¹³C-labeled vs. 392.57 Da for unlabeled), enabling chromatographic co-elution with the native analyte while maintaining full mass spectrometric distinguishability in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows . Unlike deuterated analogs, ¹³C-labeled bile acids retain identical chemical and physical properties to the unlabeled compound without the potential for deuterium-hydrogen exchange or chromatographic retention time shifts that can compromise quantification accuracy in complex biological matrices [1]. CDCA-13C is supplied at ≥98% chemical purity and 99 atom% ¹³C isotopic enrichment, meeting the specifications required for high-precision isotope dilution mass spectrometry (IDMS) applications .

CAS Verify CDCA-24-13C isotopologue CAS 52918-92-0, not DCA-13C (52886-37-0)
Use Quantitative LC–MS/GC–MS internal standard for CDCA in biological matrices
Label Non-exchangeable 13C at C-24 carboxyl; co-eluting, stable through MS/MS

Why CDCA-13C Cannot Be Substituted


Substitution of CDCA-13C with unlabeled CDCA, deuterated CDCA analogs (e.g., CDCA-d4), or structurally distinct bile acid internal standards introduces quantifiable analytical error that violates regulatory bioanalytical method validation criteria. Unlabeled CDCA cannot be used as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from endogenous CDCA in the sample, precluding any correction for matrix effects or extraction recovery. Deuterated CDCA analogs, while mass-distinguishable, exhibit differential chromatographic retention relative to the native analyte under reverse-phase LC conditions due to the deuterium isotope effect on hydrophobicity, with retention time shifts of up to 0.1–0.3 minutes observed depending on mobile phase composition [1]. This differential retention exposes the deuterated internal standard and the native analyte to distinct regions of the solvent gradient and matrix-induced ion suppression envelope, resulting in inaccurate isotope dilution correction. In contrast, ¹³C-labeled CDCA co-elutes identically with the native analyte, ensuring that both species experience equivalent matrix effects and ionization efficiency throughout the entire chromatographic run [2]. Furthermore, the maximal ¹³C labeling efficiency of approximately 90 atom% requires explicit correction for the unlabeled fraction when calculating absolute concentrations—a correction that must be validated and documented within the analytical method, rendering ad hoc substitution scientifically invalid [3].

Factor
CDCA-13C
Unlabeled CDCA
CDCA-d4 (Deuterated)
Isotopic distinction
Mass shift +1 Da, distinguishable from endogenous
Identical mass to endogenous; no MS differentiation
Mass shift +4 Da, but H/D exchange may revert mass
Co-elution
Perfect co-elution with native CDCA
Co-elutes (but indistinguishable)
Retention shift 0.02–0.15 min earlier; matrix bias risk
Label stability
Non-exchangeable 13C; stable in protic solvents, storage
N/A
Deuterium loss reported under protic or biological conditions

Quantitative Evidence for CDCA-13C


Isotopic Label Integrity: 13C vs. Deuterium Exchange

Chenodeoxycholic acid-13C (CDCA-13C) incorporates a single ¹³C atom at the C-24 carboxyl position, resulting in a nominal mass increase of +1 Da relative to unlabeled chenodeoxycholic acid (CDCA). This mass shift enables complete baseline separation in the mass analyzer while maintaining identical chromatographic retention behavior. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows, the [M-H]⁻ precursor ion for CDCA-13C is detected at m/z 392.3, compared to m/z 391.3 for unlabeled CDCA, providing a distinct analytical channel for internal standardization . Unlabeled CDCA cannot be distinguished from endogenous CDCA and therefore cannot serve as an internal standard in any quantitative bioanalytical method [1].

Label exchange risk
Class-level
CDCA-13C: 0% exchange; deuterated CDCA: 20–30% deuterium loss in vivo (rat bile fistula model)
Supports ISTD selection; 13C label avoids quantitative bias from exchange
In vivo model data; verify in target matrix
LC-MS/MS Isotope Dilution Mass Spectrometry Bile Acid Quantification

Co-Elution Fidelity: 13C-CDCA vs. Deuterated IS

In reverse-phase liquid chromatography, ¹³C-labeled bile acids exhibit retention times that are indistinguishable from their unlabeled counterparts, whereas deuterated analogs (e.g., CDCA-d4) display measurable retention time shifts due to the deuterium isotope effect. The stronger C-D bond relative to C-H results in slightly reduced hydrophobicity, causing deuterated compounds to elute 0.05–0.3 minutes earlier than the native analyte under typical gradient conditions [1]. This differential retention exposes the deuterated internal standard and the native analyte to different regions of the solvent gradient and, critically, to different zones of the matrix-induced ion suppression envelope. Consequently, the ratio of internal standard to analyte signal does not accurately reflect extraction recovery or ionization efficiency differences, leading to quantification bias [2]. CDCA-13C, by virtue of identical C-H bonding (the ¹³C substitution is at a carbon position that does not alter chromatographic partitioning), co-elutes precisely with unlabeled CDCA, ensuring that both species experience identical matrix effects and ionization conditions throughout the entire analytical run .

Co-elution fidelity
Class-level
13C-CDCA co-elutes identically with unlabeled CDCA; deuterated IS shows measurable negative ΔtR
Co-elution mismatch may introduce matrix-dependent ionization bias
Review-level consensus; verify on specific LC system
HPLC Matrix Effects Ion Suppression Isotope Dilution

Validated Serum Bile Acid Quantitation Using 13C-CDCA

In a validated isotope dilution GC-MS method employing CDCA-13C as the internal standard for serum chenodeoxycholic acid quantification, the total procedure coefficient of variation (CV)—encompassing sample preparation, derivatization, and instrumental analysis—was determined to be 5.4–6.2% for replicate measurements [1]. This level of precision is fully compliant with the FDA Guidance for Industry on Bioanalytical Method Validation, which specifies that the CV of the LLOQ should not exceed 20% and the CV of other QC levels should not exceed 15% [2]. The method was applied to fasting serum samples from 15 healthy volunteers, yielding a mean chenodeoxycholic acid concentration of 0.98 ± 0.77 μmol/L (mean ± SD), with a postprandial increase to 2.42 ± 1.46 μmol/L [3]. These values are consistent with literature data obtained using deuterated internal standards, confirming the suitability of CDCA-13C as a validated alternative [4].

Method precision
Head-to-head
Total procedure CV 5.4–6.2% for serum CDCA using 24-13C-CDCA (n=15)
Supports bioanalytical validation review; precision comparable to deuterated IS methods
Stellaard et al. 1987; fasting and postprandial serum
Method Validation Precision Coefficient of Variation Clinical Bioanalysis

FXR Agonist Potency: CDCA vs. Deoxycholic Acid

Commercially available CDCA-13C is supplied with an isotopic enrichment of 99 atom% ¹³C, as specified in vendor certificates of analysis . This represents a meaningful improvement over the approximately 90 atom% ¹³C enrichment that was historically achievable via the original synthetic routes employing sodium [¹³C]cyanide as the labeling reagent [1]. In isotope dilution mass spectrometry, the presence of unlabeled molecules within the internal standard preparation—the 'unlabeled fraction'—must be mathematically corrected to avoid systematic underestimation of analyte concentration. A 99 atom% enrichment requires a correction factor for the 1% unlabeled fraction, whereas a 90 atom% enrichment requires a correction factor for a 10% unlabeled fraction, which is an order of magnitude larger and introduces proportionally greater uncertainty into the final quantitative result [2]. Higher isotopic enrichment directly translates to reduced correction magnitude and improved quantitative accuracy, particularly at low endogenous analyte concentrations where the internal standard-to-analyte ratio is critical.

FXR agonist potency
Head-to-head
CDCA EC50 11.7 µM (SRC-1) vs DCA 19.0 µM; CDCA IC50 8.7 µM (CYP7A1) vs DCA 27.2 µM
CDCA ranked highest among tested endogenous bile acids; supports isotopologue choice for FXR studies
Mammalian two-hybrid and HepG2 cell assays
Isotopic Purity Isotope Dilution Quantitative Accuracy Internal Standard

Dual-Isotope CDCA Kinetic Studies

CDCA-13C has been validated for non-invasive determination of chenodeoxycholic acid pool size, fractional turnover rate, and synthesis rate in human subjects without the use of radioactive tracers. Following oral administration of 50 mg (24-¹³C)chenodeoxycholic acid, the exponential decay of the ¹³C atom percent excess was measured in serum using capillary gas chromatography-mass spectrometry with selected ion monitoring [1]. The method achieved coefficients of variation of less than 1% for isotope ratio measurements, enabled by scan averaging to enhance precision [2]. In a healthy volunteer, repeated determinations of pool size, fractional turnover, and synthesis rate were performed without requiring duodenal intubation—a significant methodological advantage over alternative approaches that rely on invasive bile sampling [3]. A subsequent dual-isotope study using [24-¹³C]CDCA and [24-¹³C]cholic acid in five healthy subjects demonstrated that serum-derived kinetic parameters (pool size, fractional turnover rate, synthesis rate) were equivalent to those obtained from bile sampling (CDCA serum vs. bile comparison, no significant difference), confirming the validity of the non-invasive serum-based approach [4].

Dual-isotope kinetics
Context-dependent
[24-13C]CDCA oral tracer: serum fractional turnover rate 0.17±0.03 d⁻¹, pool 0.64±0.10 g; matches bile parameters
Supports non-invasive kinetic research; 13C tracer enables serum-based measurement
Everson 1987; dual [11,12-2H]CDCA + [24-13C]CDCA technique
Pharmacokinetics Bile Acid Kinetics Metabolic Flux Stable Isotope Tracer

CDCA-13C Key Application Scenarios


Bioanalytical Method Validation for CDCA PK Studies

CDCA-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous CDCA in serum, plasma, urine, bile, and tissue homogenates using LC-MS/MS or GC-MS. The compound's 99 atom% ¹³C enrichment and +1 Da mass shift enable complete mass spectrometric resolution from the native analyte while maintaining identical chromatographic retention behavior, ensuring accurate correction for matrix effects and extraction recovery [1]. Validated methods employing CDCA-13C achieve total procedure CV values of 5.4–6.2%, well within FDA and EMA bioanalytical method validation acceptance criteria [2]. This application scenario is directly supported by the co-elution fidelity and analytical precision evidence presented in Section 3. Procurement of CDCA-13C in this context is indicated for clinical research laboratories, CROs conducting regulated bioanalysis, and academic metabolomics core facilities requiring validated quantitative bile acid panels .

Non-Invasive Bile Acid Kinetics

CDCA-13C administered orally at a tracer dose of 50 mg enables the non-invasive determination of chenodeoxycholic acid pool size, fractional turnover rate, and synthesis rate from serial serum samples, eliminating the requirement for duodenal intubation and bile aspiration [1]. The exponential decay of the ¹³C atom percent excess is measured with coefficients of variation of less than 1% using capillary GC-MS with selected ion monitoring, providing sufficient analytical sensitivity to characterize bile acid kinetics in individual subjects [2]. Serum-derived kinetic parameters have been validated to be equivalent to those obtained from direct bile sampling in dual-isotope comparative studies . This application is supported by the in vivo pharmacokinetic evidence in Section 3 and is directly relevant to clinical research in hepatology, gastroenterology, and metabolic disease where bile acid dysregulation is implicated.

FXR Gene Regulation Studies with CDCA-13C

CDCA-13C serves as a labeled tracer for investigating the metabolic flux through the primary bile acid biosynthetic pathway, including the conversion of CDCA to secondary bile acids (e.g., lithocholic acid) by intestinal microbiota. The specific ¹³C labeling at the C-24 carboxyl position provides a stable isotopic signature that can be tracked through enzymatic transformations without isotopic exchange or metabolic scrambling [1]. This application is particularly valuable for studies examining the enterohepatic circulation of bile acids, the impact of gut microbiome composition on bile acid metabolism, and the pharmacokinetics of exogenous CDCA administration in the context of gallstone dissolution therapy or investigational FXR agonist development [2]. The 99 atom% ¹³C enrichment ensures a robust signal-to-background ratio for tracing studies, minimizing interference from the natural abundance ¹³C background present in biological matrices .

Matrix Effect Robustness in Bile Acid Profiling

CDCA-13C is indicated for use in analytical method cross-validation studies where laboratories transitioning from deuterated internal standards (e.g., CDCA-d4) to ¹³C-labeled internal standards must demonstrate equivalence or superiority of the revised method. The co-elution advantage of ¹³C-labeled internal standards over deuterated analogs, as quantified in Section 3 (0.00 min retention time shift for CDCA-13C vs. 0.05–0.3 min shift for CDCA-d4), provides a scientifically defensible rationale for method modernization [1]. In regulated bioanalytical environments subject to audit and inspection, this evidence supports the justification of internal standard selection in standard operating procedures and method validation reports [2]. Procurement of CDCA-13C for this purpose is most relevant to CROs and pharmaceutical companies operating under GLP or GCP frameworks where analytical method robustness and regulatory compliance are paramount .

Application
Selection Property
Validation Focus
Bioanalytical method validation for CDCA research PK studies
Non-exchangeable 13C label; co-elution with native analyte
Method precision and matrix factor consistency
Non-invasive bile acid kinetics research
Dual-isotope compatibility (13C/2H)
Serum-based kinetic parameter accuracy
FXR gene regulation studies
CDCA-specific isotopic tracer
Intracellular concentration-response without DCA interference
Matrix effect diagnostic in bile acid profiling
Co-elution with native CDCA
IS peak area constancy across matrix conditions

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